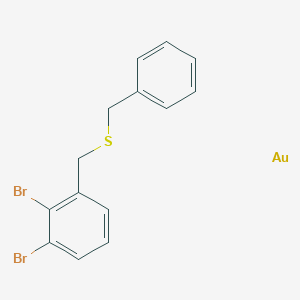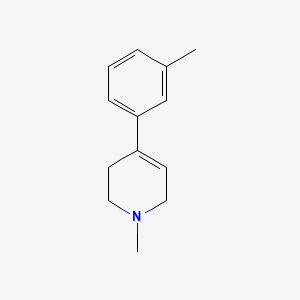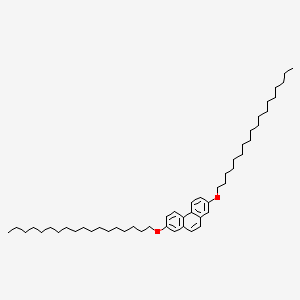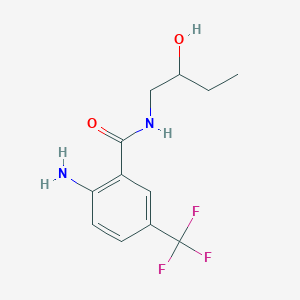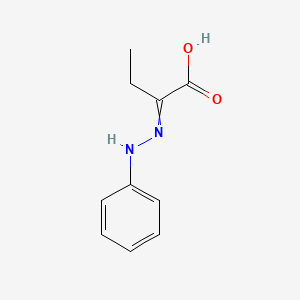
2-(2-Phenylhydrazinylidene)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-Phenylhydrazinylidene)butanoic acid typically involves the reaction of phenylhydrazine with an appropriate keto acid or ester. One common synthetic route includes the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Phenylhydrazinylidene)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in combating antibiotic-resistant bacterial infections.
Mechanism of Action
The mechanism of action of 2-(2-Phenylhydrazinylidene)butanoic acid, particularly its derivatives, involves the inhibition of sortase A transpeptidase. This enzyme is crucial for the virulence of Gram-positive bacteria, as it facilitates the anchoring of surface proteins to the bacterial cell wall. The compound inhibits this enzyme by binding to its active site, preventing the cleavage and transpeptidation steps necessary for protein anchoring .
Comparison with Similar Compounds
2-(2-Phenylhydrazinylidene)butanoic acid can be compared with other similar compounds, such as:
3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid: This derivative has shown higher inhibitory activity against sortase A transpeptidase.
Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: Another related compound used in similar applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and applications in various fields.
Properties
CAS No. |
70263-59-1 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(phenylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(10(13)14)12-11-8-6-4-3-5-7-8/h3-7,11H,2H2,1H3,(H,13,14) |
InChI Key |
BSXWVZKFHYNKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


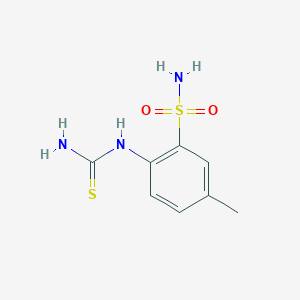
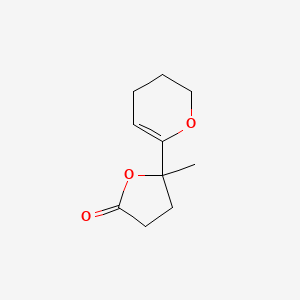


![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
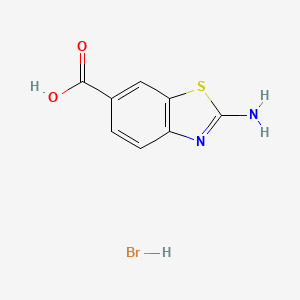
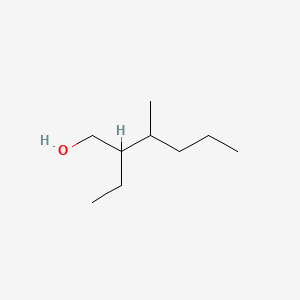
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)

